Magnesium, bromo[2-(phenylmethoxy)phenyl]- is an organomagnesium compound with the molecular formula and a CAS number of 13183249. This compound is characterized by its unique structure, which features a bromine atom bonded to a magnesium atom, as well as a phenylmethoxy group that enhances its reactivity and solubility in organic solvents. It is commonly utilized as a Grignard reagent in organic synthesis, facilitating the formation of carbon-carbon bonds through nucleophilic addition reactions.
2-Benzyloxyphenylmagnesium bromide is a flammable and air-sensitive compound. It reacts violently with water and releases flammable hydrogen gas. Here are some safety precautions to consider when handling this reagent:
Magnesium, bromo[2-(phenylmethoxy)phenyl]-, also known as 2-benzyloxyphenylmagnesium bromide, is an organometallic compound belonging to the class of Grignard reagents. These reagents are widely used in organic synthesis for the formation of carbon-carbon bonds.
The molecule consists of a central magnesium atom (Mg) bonded to a bromine atom (Br) and a benzyloxy-substituted phenyl group (C6H5CH2OC6H4). The positive charge (+1) is delocalized over the carbon atom attached to the magnesium and the oxygen atom of the benzyloxy group.
-Benzyloxyphenylmagnesium bromide finds applications in various areas of scientific research, including:
This reagent participates in cross-coupling reactions, where a carbon-carbon bond is formed between the benzyloxyphenyl group and another organic fragment. For example, it can be used in the iron-catalyzed coupling reaction with unprotected bromophenols [].
Due to its ability to form carbon-carbon bonds, 2-benzyloxyphenylmagnesium bromide is useful in the synthesis of various complex organic molecules, including pharmaceuticals and natural products. One example is its role in the total synthesis of the antibiotic caboxamycin [].
Researchers have employed 2-benzyloxyphenylmagnesium bromide to study and develop new catalytic systems for cross-coupling reactions. This includes using diaryl titanates and ferric chloride as catalysts [].
The synthesis of magnesium, bromo[2-(phenylmethoxy)phenyl]- typically involves the following steps:
Magnesium, bromo[2-(phenylmethoxy)phenyl]- is primarily used in organic synthesis for:
Several compounds share structural similarities with magnesium, bromo[2-(phenylmethoxy)phenyl]-, particularly other organomagnesium compounds. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Magnesium bromide | Simple salt form with bromine | Used primarily for ionic reactions |
Magnesium, bromo[4-(phenylmethoxy)phenyl]- | Similar structure but different substitution | May exhibit different reactivity patterns |
Magnesium, bromo[3-(phenylmethoxy)phenyl]- | Another positional isomer | Reactivity influenced by position of methoxy group |
Phenylmagnesium bromide | A simpler Grignard reagent | Widely used for alcohol synthesis |
Magnesium, bromo[2-(phenylmethoxy)phenyl]- stands out due to its specific substitution pattern and its enhanced solubility compared to simpler organomagnesium compounds. Its unique structure allows for more versatile applications in organic synthesis compared to its analogs.
Corrosive